6-(Benzyloxy)hexylmagnesium bromide
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Overview
Description
6-(Benzyloxy)hexylmagnesium bromide is an organomagnesium compound, commonly used as a Grignard reagent in organic synthesis. It is a versatile reagent that plays a crucial role in forming carbon-carbon bonds, making it valuable in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-(Benzyloxy)hexylmagnesium bromide is typically prepared by reacting magnesium turnings with 6-(benzyloxy)hexyl bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but involves larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for adding reagents and controlling temperature and pressure is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 6-(Benzyloxy)hexylmagnesium bromide undergoes various types of reactions, including:
Addition Reactions: It adds to electrophiles such as carbonyl compounds (aldehydes, ketones, esters) to form alcohols or carboxylic acids.
Reduction Reactions: It can reduce certain functional groups like ketones, esters, and nitriles to form alcohols or amines.
Common Reagents and Conditions:
Electrophiles: Carbonyl compounds (aldehydes, ketones, esters)
Solvents: Anhydrous THF or diethyl ether
Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control the exothermic nature of the reaction
Major Products:
Alcohols: Formed by the addition of this compound to aldehydes or ketones
Carboxylic Acids: Formed by the addition to esters followed by hydrolysis
Scientific Research Applications
6-(Benzyloxy)hexylmagnesium bromide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)hexylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center attacks electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a transition state where the magnesium coordinates with the oxygen of the carbonyl group, facilitating the nucleophilic attack.
Comparison with Similar Compounds
Hexylmagnesium bromide: Similar in structure but lacks the benzyloxy group.
Octylmagnesium bromide: Similar Grignard reagent with a longer carbon chain.
Phenylmagnesium bromide: Contains a phenyl group instead of a hexyl chain.
Uniqueness: 6-(Benzyloxy)hexylmagnesium bromide is unique due to the presence of the benzyloxy group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of complex molecules where specific functional group interactions are required.
Properties
IUPAC Name |
magnesium;hexoxymethylbenzene;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O.BrH.Mg/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;;/h5-7,9-10H,1-4,8,11-12H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIWMUWQSWJUHY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCCOCC1=CC=CC=C1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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